

Technical Guide: Physicochemical Properties and Solubility of 2-(Benzylamino)benzonitrile

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Compound of Interest

Compound Name: 2-(Benzylamino)benzonitrile

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Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **2-(benzylamino)benzonitrile**, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data, this document summarizes reported values and predicted properties. A significant focus is placed on providing detailed experimental protocols for the determination of solubility, a critical parameter in drug development. Furthermore, a logical workflow for its synthesis is presented visually to aid researchers in its preparation.

Physicochemical Properties

2-(Benzylamino)benzonitrile is a solid organic compound with the molecular formula $C_{14}H_{12}N_2$.^[1] The key physicochemical properties are summarized in the table below. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ N ₂	[1]
Molecular Weight	208.26 g/mol	[1]
Appearance	Powder	[1]
Melting Point	117.5-118 °C	[2]
Boiling Point	381.8 °C (Predicted)	[1][3]
Density	1.12 g/cm ³ (Predicted)	[1][2]
logP (XLogP3)	3.7	[4]
pKa	Not experimentally determined.	

Solubility Profile

Quantitative experimental data on the solubility of **2-(benzylamino)benzonitrile** in water and common organic solvents is not readily available in the public domain. However, a qualitative assessment of its solubility can be inferred from its structural features.

The molecule possesses a nonpolar benzyl group and a benzene ring, which suggest solubility in nonpolar organic solvents. The presence of a polar nitrile group and a secondary amine group, capable of hydrogen bonding, indicates potential solubility in polar aprotic and, to a lesser extent, polar protic solvents. Its high calculated logP value of 3.7 suggests that it is a lipophilic compound with low aqueous solubility.[4]

A predicted qualitative solubility profile is presented below:

Solvent Class	Predicted Solubility	Rationale
Water	Very Low	High lipophilicity (logP = 3.7) and large nonpolar surface area.
Alcohols (e.g., Ethanol, Methanol)	Sparingly Soluble to Soluble	The amine group can participate in hydrogen bonding with the solvent.
Ethers (e.g., Diethyl Ether)	Soluble	The nonpolar character of ethers can solvate the aromatic rings.
Chlorinated Solvents (e.g., Dichloromethane)	Soluble	Good balance of polarity to dissolve the compound.
Aromatic Hydrocarbons (e.g., Toluene)	Soluble	"Like dissolves like" principle due to the presence of two aromatic rings.
Polar Aprotic Solvents (e.g., DMSO, DMF)	Soluble	The polar nature of these solvents can interact with the nitrile and amine groups.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, an experimental approach is necessary. The following protocol details the shake-flask method followed by gravimetric analysis, a gold-standard technique for determining thermodynamic solubility.

Materials

- **2-(Benzylamino)benzonitrile** (solid, high purity)
- Selected solvents (e.g., water, ethanol, acetone, toluene, etc., analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps

- Constant temperature orbital shaker or magnetic stirrer with temperature control
- Syringes and syringe filters (0.22 μm)
- Pre-weighed evaporation dishes or vials
- Drying oven or vacuum desiccator

Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-(benzylamino)benzonitrile** to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
- Sample Collection and Filtration:
 - After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.
 - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 μm syringe filter to remove any undissolved particles.
- Gravimetric Analysis:
 - Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.
 - Record the exact mass of the dish with the solution.

- Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum desiccator can also be used.
- Once all the solvent has evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.
- Weigh the dish with the dry solute.

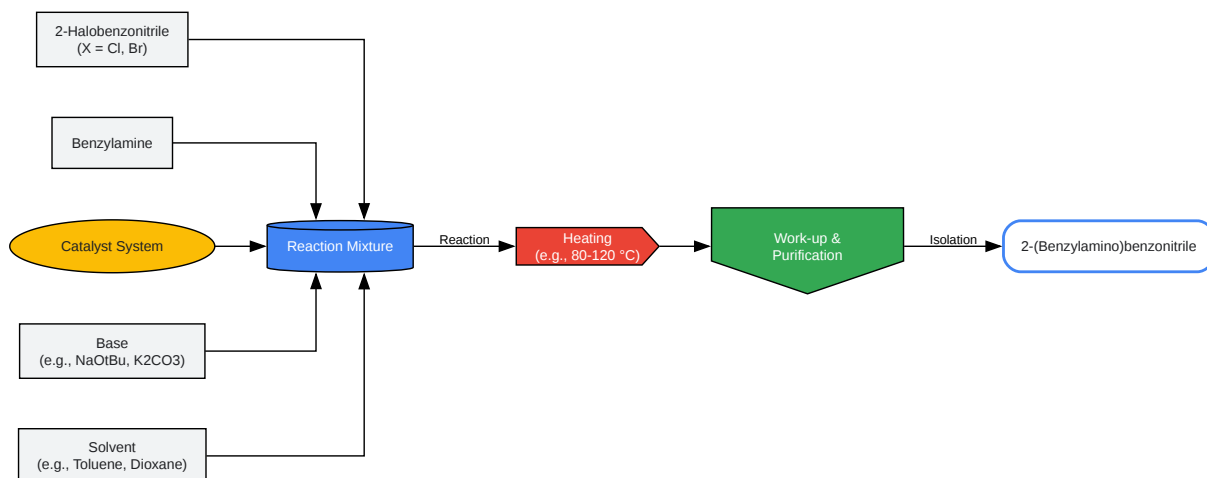
Calculation of Solubility

The solubility can be calculated using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of dry solute (g)} / \text{Volume of filtered solution (L)})$$

Synthesis Workflow

2-(Benzylamino)benzonitrile can be synthesized via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. These methods involve the cross-coupling of an aryl halide (2-chlorobenzonitrile or 2-bromobenzonitrile) with benzylamine. The general workflow for these synthetic routes is depicted below.



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General workflow for the synthesis of **2-(benzylamino)benzonitrile**.

The choice of catalyst, base, and solvent is crucial for the success of the reaction. For a Buchwald-Hartwig amination, a palladium catalyst with a suitable phosphine ligand is typically employed, whereas an Ullmann condensation utilizes a copper catalyst.

Conclusion

This technical guide has consolidated the available physicochemical data for **2-(benzylamino)benzonitrile** and provided a detailed protocol for the experimental determination of its solubility. While some fundamental properties have been reported or predicted, there remains a need for comprehensive experimental characterization, particularly concerning its solubility in a range of pharmaceutically relevant solvents and its pK_a. The provided synthesis workflow offers a logical guide for its preparation in a laboratory setting.

This information is intended to support further research and development involving this compound.

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